DPTIP Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
DPTIP Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
DPTIP (2,6-Dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol) hydrochloride is a potent and selective, non-competitive allosteric inhibitor of neutral sphingomyelinase 2 (nSMase2).[1][2][3] Identified through high-throughput screening, this small molecule has emerged as a critical tool for studying the role of nSMase2 in various physiological and pathological processes, particularly in the biogenesis of extracellular vesicles (EVs).[4] Despite its high potency, the therapeutic potential of DPTIP has been hindered by poor pharmacokinetic properties, including low oral bioavailability and a short half-life.[5][6] This has led to the development of various prodrug strategies to enhance its clinical translatability. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of DPTIP hydrochloride, complete with detailed experimental protocols and quantitative data to support researchers in the field.
Discovery
DPTIP was identified as a potent inhibitor of nSMase2 through a high-throughput screening campaign of over 365,000 compounds from the National Center for Advancing Chemical Sciences (NCATS) chemical library.[4][7] The screening utilized a human nSMase2 assay to identify molecules that could modulate the enzyme's activity. DPTIP, also referred to as MS882 in some early reports, emerged as a lead candidate with a nanomolar potency (IC50 = 30 nM).[8] Further characterization revealed that DPTIP is a selective inhibitor of nSMase2, showing no significant activity against related enzymes like alkaline phosphatase and acid sphingomyelinase.[1] Its metabolic stability and ability to penetrate the brain made it a valuable research tool, although its poor pharmacokinetic profile necessitated further medicinal chemistry efforts.[7][9]
Synthesis Process
The synthesis of the core DPTIP molecule is based on established methods for the formation of substituted imidazoles. While the original specific protocol for DPTIP is not detailed in the immediate literature, a general and representative synthesis can be inferred. The primary focus of published synthetic chemistry surrounding DPTIP has been the development of prodrugs to improve its pharmacokinetic properties.
General Synthesis of the DPTIP Core
A plausible synthetic route to DPTIP likely involves a multi-component reaction to construct the substituted imidazole core. A common method for this is the Radziszewski reaction or similar condensation reactions. A representative, though not explicitly confirmed, synthetic scheme would involve the reaction of a diketone (phenyl-thiophen-2-yl-ethanedione), an aldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), and a source of ammonia (e.g., ammonium acetate) in a suitable solvent like acetic acid, followed by heating.
Detailed Synthesis of DPTIP Prodrugs (P1-P13)
The synthesis of DPTIP prodrugs has been extensively documented and primarily involves masking the phenolic hydroxyl group to improve oral bioavailability and metabolic stability.[5]
Experimental Protocol: General Procedure for Carbamate Prodrugs (e.g., P1, P7-P12) [5]
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To a stirred solution of DPTIP (1.0 equivalent) in 1,2-dichloroethane (DCE), add N,N-Diisopropylethylamine (DIPEA, 5.0 equivalents).
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Cool the mixture to 0 °C in an ice bath.
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Add triphosgene (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
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Stir the resulting mixture at 0 °C for 1 hour.
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Add the desired primary or secondary amine (1.5 equivalents) to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for an additional 3-20 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, dilute the reaction mixture with dichloromethane (DCM).
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the desired prodrug.
Quantitative Data
The development of DPTIP and its prodrugs has been guided by extensive pharmacokinetic and pharmacodynamic evaluations. The following tables summarize key quantitative data from preclinical studies in mice and dogs.
Table 1: In Vitro and In Vivo Potency of DPTIP
| Parameter | Value | Species/Assay | Reference |
| IC50 (nSMase2) | 30 nM | Human | [1] |
| EC50 (WNV) | 0.26 µM | Vero Cells | |
| EC50 (ZIKV) | 1.56 µM | Vero Cells |
Table 2: Pharmacokinetic Properties of DPTIP and Prodrug P18 in Mice
| Parameter | DPTIP | Prodrug P18 | Unit | Reference |
| Dose | 10 (IP) | 10 (PO, DPTIP equiv.) | mg/kg | [7] |
| AUC0–t (plasma) | - | 1047 | pmol·h/mL | |
| AUC0–t (brain) | - | 247 | pmol·h/g | |
| Half-life (t1/2) | ~0.5 | 2 | hours | |
| Oral Bioavailability (%F) | < 5 | - | % | [5][6] |
| Brain/Plasma Ratio (AUC) | 0.26 | - | - | [7] |
Table 3: Pharmacokinetic Properties of DPTIP and Prodrug 9 in Dogs
| Parameter | DPTIP (PO) | Prodrug 9 (PO) | Unit | Reference |
| Dose | 2 | 2 (DPTIP equiv.) | mg/kg | [6] |
| AUC0–t (plasma) | 701 | 1352 | pmol·h/mL | [5][6] |
| Oral Bioavailability (%F) | 8.97 | 17.3 | % | [5][6] |
| Half-life (t1/2) | 3.7 | - | hours | [5] |
Mechanism of Action and Signaling Pathways
DPTIP functions as a non-competitive, allosteric inhibitor of nSMase2.[3] This enzyme is a key regulator of the biosynthesis of a specific population of extracellular vesicles (EVs). nSMase2 catalyzes the hydrolysis of sphingomyelin into ceramide and phosphorylcholine. The localized production of ceramide within the inner leaflet of the plasma membrane and at multivesicular bodies (MVBs) is a critical step in the budding of intraluminal vesicles and the subsequent release of EVs.[4]
By inhibiting nSMase2, DPTIP reduces the generation of ceramide, thereby suppressing the formation and release of these EVs.[1] This has significant implications in various disease models where EVs are known to transport pathological cargo, such as in neurodegenerative diseases and cancer. For instance, in models of brain injury, DPTIP has been shown to inhibit the release of astrocyte-derived EVs, which in turn reduces peripheral inflammation and immune cell infiltration into the brain.[4][7]
Signaling Pathway Diagram
Caption: Mechanism of action of DPTIP in inhibiting nSMase2-mediated EV biogenesis.
Experimental Workflow Diagram
Caption: Workflow for the discovery and preclinical development of DPTIP prodrugs.
Conclusion
DPTIP hydrochloride is a seminal discovery in the field of nSMase2 inhibition. Its high potency and selectivity have made it an invaluable tool for elucidating the role of nSMase2 in health and disease. While the parent molecule's poor pharmacokinetic properties have limited its direct therapeutic application, the successful development of prodrugs has revitalized its potential for clinical translation. This guide provides a comprehensive technical overview to aid researchers in leveraging DPTIP and its analogs for future studies in neurodegenerative diseases, oncology, and other fields where nSMase2-mediated EV signaling plays a crucial role.
References
- 1. Discovery of Orally Bioavailable and Brain-Penetrable Prodrugs of the Potent nSMase2 Inhibitor DPTIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN106631714A - Method for synthesizing 2,6-dimethoxyphenol - Google Patents [patents.google.com]
- 3. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DPTIP, a newly identified potent brain penetrant neutral sphingomyelinase 2 inhibitor, regulates astrocyte-peripheral immune communication following brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acsi-journal.eu [acsi-journal.eu]
- 8. Synthesis routes of 4-Methylsyringol [benchchem.com]
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